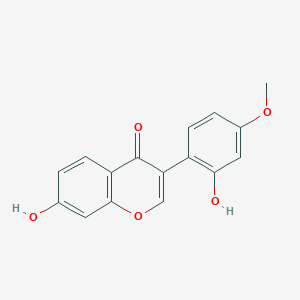

2'-Hydroxyformononetin

概述

描述

2’-Hydroxyformononetin is a member of the class of 4’-methoxyisoflavones, which are compounds derived from isoflavones. It is structurally characterized by the presence of a hydroxy group at the 2’ position and a methoxy group at the 4’ position. This compound is known for its anti-inflammatory properties and is found in various plants, particularly in legumes .

准备方法

Synthetic Routes and Reaction Conditions: 2’-Hydroxyformononetin can be synthesized through the hydroxylation of formononetin. This process involves the use of cytochrome P450 enzymes, specifically isoflavone 2’-hydroxylase, which catalyzes the hydroxylation at the 2’ position of formononetin . The reaction typically occurs in the presence of oxygen and NADPH as a cofactor.

Industrial Production Methods: Industrial production of 2’-Hydroxyformononetin involves the extraction from plant sources or the use of biotechnological methods to enhance the yield. The use of genetically modified microorganisms that express the necessary enzymes for hydroxylation is a common approach .

化学反应分析

Types of Reactions: 2’-Hydroxyformononetin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

科学研究应用

Chemical Applications

Synthesis of Isoflavonoid Derivatives

2'-Hydroxyformononetin serves as a precursor in the synthesis of various isoflavonoid derivatives. Its structural properties allow for modifications that can lead to compounds with enhanced biological activities, making it valuable in chemical research and development.

Biological Applications

Role in Plant Defense Mechanisms

Research indicates that this compound plays a significant role in plant defense mechanisms against pathogens. It has been studied for its antimicrobial properties, which contribute to the resilience of plants under stress conditions .

Mechanism of Action

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. This mechanism is crucial for its potential therapeutic applications in treating inflammatory diseases.

Medical Applications

Therapeutic Potential

Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for its potential therapeutic applications in various diseases, including cancer. Studies have shown that it can inhibit cell proliferation in several cancer types, including breast and prostate cancers .

Case Study: Cancer Research

A study demonstrated that this compound effectively inhibited the growth of OVCAR4 ovarian cancer cells when combined with other treatments like propolis and vitamin D. This suggests its potential as part of combinatorial therapies in oncology .

Agricultural Applications

Natural Product-Based Pesticides

The compound is also utilized in developing natural product-based pesticides and agrochemicals. Its efficacy against certain pests makes it a candidate for sustainable agricultural practices, reducing reliance on synthetic chemicals.

Data Summary Table

| Application Area | Description | Example/Case Study |

|---|---|---|

| Chemical Synthesis | Precursor for isoflavonoid derivatives | Synthesis pathways involving hydroxylation |

| Plant Biology | Role in plant defense mechanisms | Antimicrobial activity against pathogens |

| Medical Research | Anti-inflammatory and anticancer properties | Inhibition of OVCAR4 ovarian cancer cells |

| Agriculture | Development of natural pesticides | Use in sustainable pest management strategies |

作用机制

The mechanism of action of 2’-Hydroxyformononetin involves its interaction with various molecular targets and pathways:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits the growth of pathogens.

Antioxidant Action: It scavenges free radicals and reduces oxidative stress in cells

相似化合物的比较

- Formononetin

- Daidzein

- Genistein

- Biochanin A

- Puerarin

生物活性

2'-Hydroxyformononetin, a member of the isoflavone family, has garnered attention for its diverse biological activities. This compound is primarily derived from various plant sources, particularly those in the legume family. Its structural formula is , and it exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.26 g/mol |

| CAS Number | 5280551 |

| Solubility | Soluble in organic solvents |

Biological Activities

1. Anti-inflammatory Effects:

this compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In studies involving macrophages, treatment with this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential in managing inflammatory diseases .

2. Antioxidant Activity:

Research indicates that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity contributes to its protective effects against oxidative stress-related cellular damage .

3. Anticancer Properties:

Several studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including breast, prostate, and colon cancer cells. The compound induces apoptosis through the activation of caspases and modulation of key signaling pathways such as the PI3K/Akt pathway. For instance, in a study evaluating its effects on breast cancer cells, this compound was found to significantly reduce cell viability and promote cell cycle arrest at the G2/M phase .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzyme Activity: The compound inhibits enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Modulation of Gene Expression: It affects the expression of genes related to inflammation and apoptosis, enhancing its anticancer potential.

- Antioxidant Defense Activation: By boosting the body's antioxidant defenses, it protects cells from oxidative damage.

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation markers compared to control groups treated with a placebo. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .

Case Study 2: Anticancer Activity in Human Cell Lines

In vitro studies using human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as a therapeutic agent against breast cancer .

属性

IUPAC Name |

7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHHKXCBFHUOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415062 | |

| Record name | Xenognosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xenognosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1890-99-9 | |

| Record name | 2′-Hydroxyformononetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1890-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenognosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenognosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Xenognosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。